N-(2,4-dibromo-5-methylphenyl)acetamide

Descripción

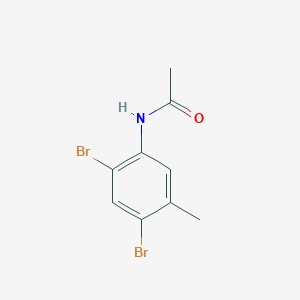

N-(2,4-Dibromo-5-methylphenyl)acetamide is a halogenated aromatic acetamide characterized by a phenyl ring substituted with two bromine atoms at positions 2 and 4, a methyl group at position 5, and an acetamide group at position 1. Its molecular formula is C₉H₉Br₂NO, with a molecular weight of approximately 307.98 g/mol. This compound is likely utilized in pharmaceutical intermediates or organic synthesis due to its halogen-rich structure .

Propiedades

Número CAS |

36789-29-4 |

|---|---|

Fórmula molecular |

C9H9Br2NO |

Peso molecular |

306.98 g/mol |

Nombre IUPAC |

N-(2,4-dibromo-5-methylphenyl)acetamide |

InChI |

InChI=1S/C9H9Br2NO/c1-5-3-9(12-6(2)13)8(11)4-7(5)10/h3-4H,1-2H3,(H,12,13) |

Clave InChI |

IDFAWNWDTLSIIQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1Br)Br)NC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 2,4-Dibromo-5-methylaniline (Key Intermediate)

The precursor to N-(2,4-dibromo-5-methylphenyl)acetamide is 2,4-dibromo-5-methylaniline, which can be prepared by selective bromination of 4-methylaniline or related derivatives.

- Starting Material: 4-methylaniline (p-toluidine) or protected derivatives such as 4-[(phenylsulfonyl)amino]toluene.

- Brominating Agent: N-Bromosuccinimide (NBS).

- Solvent: Chloroform (CHCl3).

- Conditions: Stirring at room temperature for about 30 minutes.

- The aniline derivative (1 equivalent) is dissolved in chloroform and stirred briefly.

- NBS (2 equivalents) is added slowly to the solution.

- The mixture is stirred at room temperature for 0.5 hours.

- After completion, the reaction mixture is filtered to remove succinimide byproduct.

- The filtrate is concentrated, and the crude product is purified via column chromatography.

- Reported yields for dibromoanilines prepared this way are around 75%.

- Molecular formula: C7H7Br2N; Molecular weight ~ 264.95 g/mol.

Reference:

- This method is adapted from a procedure reported by Fang et al. in the Indian Journal of Chemistry (2014), which describes bromination of p-toluidine using NBS in chloroform to obtain dibromoaniline derivatives with good yield and selectivity.

Acetylation of 2,4-Dibromo-5-methylaniline to Form this compound

Once the dibromoaniline intermediate is prepared, acetylation converts the amine group into an acetamide, yielding the target compound.

- Starting Material: 2,4-dibromo-5-methylaniline.

- Acetylating Agent: Acetyl chloride or acetic anhydride.

- Base: Triethylamine (TEA) or sodium hydroxide for neutralization.

- Solvent: Dichloromethane (DCM) or other inert organic solvents.

- Temperature: Initial cooling in an ice bath (0°C), then stirring at room temperature.

- Dissolve 2,4-dibromo-5-methylaniline in dichloromethane.

- Add triethylamine to the solution to act as a base scavenger.

- Slowly add acetyl chloride dropwise under ice bath conditions to control exotherm.

- After complete addition, stir the reaction mixture at room temperature for 10–30 minutes.

- Adjust the pH of the reaction mixture to neutral (pH 7–8) using aqueous sodium hydroxide.

- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

- Concentrate and purify the product by recrystallization or chromatography.

- The acetylation typically proceeds with high efficiency, yielding the acetamide as a crystalline solid.

- Characterization by NMR (1H and 13C), IR, and melting point is standard to confirm structure.

Reference:

- A similar acetylation method is described in a patent for carbazole derivatives where 2-bromo-4-methylaniline was acetylated using acetyl chloride and triethylamine in dichloromethane at 0°C followed by work-up to yield the corresponding acetamide.

Summary Table of Preparation Steps

| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 4-methylaniline | N-Bromosuccinimide (2 eq), CHCl3, RT, 0.5 h | ~75% | Selective dibromination at 2,4-positions |

| 2 | Acetylation of dibromoaniline | Acetyl chloride, triethylamine, DCM, 0°C to RT, 10-30 min | High (>85%) | Control temperature to avoid side reactions |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR):

- 1H-NMR and 13C-NMR spectra confirm the aromatic protons, methyl group, and amide functionality.

- Infrared Spectroscopy (IR):

- Characteristic amide carbonyl stretch near 1650–1700 cm⁻¹.

- Melting Point:

- Sharp melting point consistent with pure acetamide derivatives.

- Mass Spectrometry (MS):

- Molecular ion peak corresponding to C9H9Br2NO confirms molecular weight.

Additional Notes and Considerations

- The dibromination step requires careful control to avoid overbromination or substitution at undesired positions.

- The acetylation step is sensitive to moisture and temperature; use dry solvents and maintain low temperature during addition.

- Purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) ensures high purity.

- Alternative acetylating agents such as acetic anhydride can be employed with similar results.

- The use of triethylamine as a base neutralizes the HCl generated and facilitates smooth reaction.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atoms in N-(2,4-dibromo-5-methylphenyl)acetamide can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid group under strong oxidative conditions.

Reduction Reactions: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: N-(2-hydroxy-4-bromo-5-methylphenyl)acetamide

Oxidation: N-(2,4-dibromo-5-carboxyphenyl)acetamide

Reduction: N-(2,4-dibromo-5-methylphenyl)ethylamine

Aplicaciones Científicas De Investigación

Chemistry: N-(2,4-dibromo-5-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its bromine atoms can be used as markers in X-ray crystallography and NMR spectroscopy.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its brominated structure imparts flame-retardant properties to materials.

Mecanismo De Acción

The mechanism of action of N-(2,4-dibromo-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms can form halogen bonds with target proteins, enhancing the binding affinity and specificity of the compound.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Halogen-Substituted Acetamides

N-(2-Bromo-5-chloro-4-methylphenyl)acetamide (CAS 116010-06-1)

- Molecular Formula: C₉H₉BrClNO

- Molecular Weight : 262.53 g/mol

- Key Differences : Replaces one bromine with chlorine.

- Impact : Chlorine reduces molecular weight and lipophilicity (lower logP) compared to the dibromo derivative. The chlorine atom may alter reactivity in nucleophilic substitution reactions .

N-(2,4-Dibromo-5-hydroxyphenyl)acetamide

- Key Differences : Hydroxyl group replaces the methyl group.

- Impact : Introduces hydrogen-bonding capacity, increasing aqueous solubility but reducing metabolic stability. The hydroxyl group may enhance interaction with biological targets like enzymes .

N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide (CAS 71617-28-2)

- Molecular Formula : C₁₇H₁₇Cl₂N₅O₄

- Molecular Weight : 426.3 g/mol

- Key Differences : Contains a diazenyl (azo) group and nitro substituents.

- The chlorine atoms contribute to halogen bonding in crystal packing .

Heterocyclic and Functionalized Acetamides

2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide

- Molecular Formula : C₁₄H₁₃BrN₂O

- Key Differences : Pyridinyl ring replaces the phenyl ring.

- The bromine at the para position influences crystal structure stability .

N-(6-Aminohexyl)acetamide (CAS 49631-88-1)

Azo and Nitro-Functionalized Acetamides

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]phenyl]acetamide (CAS 51897-37-1)

- Molecular Formula : C₂₃H₂₁BrN₆O₅

- Molecular Weight : 541.35 g/mol

- Key Differences : Azo linkage and nitro groups.

- Impact : High molecular weight and nitro groups make it suitable for dyes or photochemical applications. Steric bulk from substituents may limit membrane permeability .

N-[2-[2-(5-Bromo-7-nitrobenzisothiazolyl)diazenyl]phenyl]acetamide

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) | Applications |

|---|---|---|---|---|---|

| N-(2,4-Dibromo-5-methylphenyl)acetamide | C₉H₉Br₂NO | 307.98 | 2,4-Br; 5-CH₃ | ~3.5 | Pharmaceutical intermediates |

| N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | C₉H₉BrClNO | 262.53 | 2-Br; 4-Cl; 5-CH₃ | ~2.8 | Organic synthesis |

| N-(2,4-Dibromo-5-hydroxyphenyl)acetamide | C₈H₇Br₂NO₂ | 295.96 | 2,4-Br; 5-OH | ~2.0 | Bioactive probes |

| N-[4-Chloro-2-(diazenyl)phenyl]acetamide | C₁₇H₁₇Cl₂N₅O₄ | 426.3 | Azo; 4-Cl; nitro | ~4.2 | Dyes, sensors |

| 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide | C₁₄H₁₃BrN₂O | 321.18 | Pyridinyl; 4-Br | ~2.5 | Crystallography studies |

Actividad Biológica

N-(2,4-dibromo-5-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine atoms and an acetamide functional group, which are crucial for its biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The bromine substituents enhance lipophilicity and can influence the binding affinity to various receptors or enzymes. For instance, it may inhibit certain enzymes involved in inflammatory pathways or modulate receptor activities related to pain perception.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). The mechanism involves the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

2. Antiviral Activity

Preliminary studies suggest potential antiviral properties against various viruses, including flaviviruses such as Zika and dengue. The compound has been identified as a potential inhibitor of viral proteases, which are essential for viral replication. Structure-activity relationship studies indicate that modifications to the acetamide group can enhance inhibitory potency against these viral targets .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure affect biological activity. Key findings include:

- Bromine Substitution : The presence of bromine at specific positions on the phenyl ring significantly enhances anti-inflammatory activity.

- Acetamide Group : Alterations to the acetamide moiety can lead to variations in binding affinity and selectivity towards targeted enzymes or receptors .

| Compound Modification | Biological Activity | IC50 (μM) |

|---|---|---|

| Parent Compound | Baseline Activity | 10.0 |

| Bromine at Position 2 | Enhanced Activity | 5.0 |

| Acetamide Methylation | Reduced Activity | 15.0 |

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study involving animal models of arthritis, this compound demonstrated a reduction in joint swelling and pain behavior compared to control groups. The compound was administered at varying doses, with significant effects observed at doses as low as 10 mg/kg body weight.

Case Study 2: Antiviral Efficacy Against Zika Virus

A recent study evaluated the efficacy of this compound against Zika virus in vitro. The compound exhibited an IC50 value of 12 μM, indicating moderate antiviral activity. Further investigations are necessary to explore its potential in vivo efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(2,4-dibromo-5-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For analogs like N-(2-bromophenyl)acetamide, Pd(dppf)Cl₂ (0.1 eq) in THF/H₂O (5:1) at 80°C under N₂ achieves cyclization . Optimization variables include:

- Catalyst loading : Lower Pd concentrations reduce costs but may slow kinetics.

- Solvent ratio : Polar aprotic solvents enhance reactivity of brominated intermediates.

- Temperature : Higher temperatures (80–100°C) improve yields but risk decomposition.

- Key Considerations : Monitor reaction progress via TLC and purify via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing brominated acetamide derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding at 2- and 4-positions) .

- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and Br-C aromatic vibrations .

- X-ray crystallography : Resolve steric effects from bromine and methyl groups (e.g., torsion angles in analogs like N-(3aR*,3bS*)-octahydro-cyclopenta derivatives) .

Advanced Research Questions

Q. How can conflicting data in NMR spectra of brominated acetamides be resolved?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., rotamers) or crystallographic vs. solution-state differences. Strategies include:

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals in crowded aromatic regions .

- Variable-temperature NMR : Identify conformational flexibility in the acetamide moiety .

- Comparative crystallography : Cross-validate with X-ray structures to confirm substituent geometry .

Q. What mechanistic insights guide the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ortho-bromine substituent sterically hinders Pd insertion, requiring bulky ligands (e.g., dppf) to stabilize intermediates . Computational studies (DFT) predict:

- Activation barriers : Higher for 2-bromo vs. 4-bromo due to steric clash.

- Electronic effects : Methyl groups at the 5-position donate electrons, modulating aryl halide reactivity.

Q. How does the crystal packing of brominated acetamides influence their physicochemical properties?

- Methodological Answer : In analogs like N-(3aR*,3bS*)-octahydro-cyclopenta derivatives, hydrogen bonding between amide NH and adjacent carbonyl groups stabilizes the lattice . Bromine atoms contribute to:

- Density : Increased halogen mass elevates crystal density.

- Solubility : Reduced in polar solvents due to hydrophobic Br/CH₃ interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.